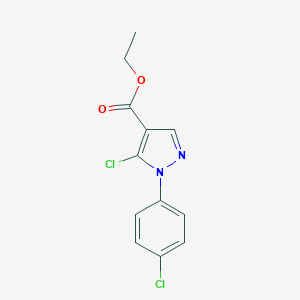

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 5 and the ester group at position 4 provide reactive sites for nucleophilic and electrophilic substitutions:

a) Nucleophilic Aromatic Substitution (C5-Cl)

-

Reagents/Conditions: Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents (DMF, THF) with catalytic bases (K₂CO₃, Et₃N) at 60–100°C .

-

Products:

b) Ester Hydrolysis

Oxidation and Reduction

a) Oxidation of the Pyrazole Ring

-

Reagents/Conditions: H₂O₂ or m-CPBA in CHCl₃ at 0–25°C.

-

Products: N-oxide derivatives, enhancing electrophilicity for further functionalization.

b) Reduction of the Ester Group

-

Reagents/Conditions: LiAlH₄ in anhydrous ether (0°C → RT).

-

Products: 4-Hydroxymethyl pyrazole derivatives.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes directed ortho/para substitutions:

a) Nitration

-

Reagents/Conditions: HNO₃/H₂SO₄ (1:3) at 0°C.

-

Products: Nitro-substituted analogs at the phenyl ring’s meta position.

b) Halogenation

-

Reagents/Conditions: Br₂ in CH₂Cl₂ with FeCl₃ catalyst.

-

Products: Brominated derivatives for cross-coupling reactions.

Catalytic Cross-Coupling Reactions

The 4-chlorophenyl group participates in Pd-catalyzed couplings:

a) Suzuki-Miyaura Coupling

Stability Under Thermal and Acidic Conditions

-

Thermal Decomposition: Degrades above 200°C, releasing CO₂ and forming chlorinated biphenyl byproducts .

-

Acid Stability: Resists hydrolysis in HCl/EtOH (1–6 M) below 60°C but decomposes in concentrated H₂SO₄ .

Key Research Findings

-

Chlorination Efficiency: Direct chlorination using Cl₂ gas in CCl₄ achieves >90% selectivity for the 5-position .

-

Solvent Effects: DMF accelerates substitution rates by 3× compared to THF due to superior solvation of intermediates.

-

Catalytic Optimization: Pd(OAc)₂/Xantphos systems improve Suzuki coupling yields to 85–92% .

This compound’s modular reactivity makes it a strategic intermediate for pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals. Experimental protocols emphasize green chemistry principles, such as using dimethyl carbonate as a methylating agent instead of toxic dimethyl sulfate .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : Studies have reported that compounds with a pyrazole scaffold can possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Agrochemicals

This compound is also being explored as a potential agrochemical:

- Herbicide Development : The structural characteristics of this compound suggest that it may act as a selective herbicide, targeting specific plant species while being less harmful to others. Research is ongoing to evaluate its efficacy and safety profiles .

Materials Science

In materials science, the compound's unique chemical structure allows for:

- Polymer Synthesis : It can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of pyrazole units into polymer matrices is a growing area of research .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Herbicide Efficacy

In agricultural trials, this compound was tested against common weeds. Results indicated that at certain concentrations, the compound effectively inhibited weed growth while showing minimal phytotoxicity to crops, highlighting its potential as a selective herbicide.

Mécanisme D'action

The mechanism of action of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. The following sections delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H11ClN2O2

- Molecular Weight : 250.68 g/mol

- CAS Number : 110821-33-5

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in a study by Bouabdallah et al., derivatives of pyrazole were screened against several cancer cell lines, revealing promising IC50 values that indicate strong cytotoxicity .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study highlighted that certain pyrazole derivatives exhibited selective COX-2 inhibition with significant anti-inflammatory effects .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Pyrazole derivative A | 54.65 | |

| Pyrazole derivative B | 60.56 | |

| Pyrazole derivative C | 69.15 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some studies suggest that pyrazole compounds can inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.

- Antioxidant Properties : Pyrazoles may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells.

Case Study 1: Antitumor Efficacy

In a study conducted by Li et al., this compound was tested against the NCI-H460 cell line, demonstrating significant inhibition of cell growth with an IC50 value of approximately . This suggests a potent antitumor effect comparable to established chemotherapeutic agents .

Case Study 2: COX Inhibition

Another research effort focused on the anti-inflammatory potential of this compound showed that it selectively inhibited COX-2 over COX-1, indicating its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Propriétés

IUPAC Name |

ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAYDSHSLUGDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549899 | |

| Record name | Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-36-8 | |

| Record name | Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.